N-(1-ethyl-4-piperidinyl)-3,5-dimethoxybenzamide

Descripción general

Descripción

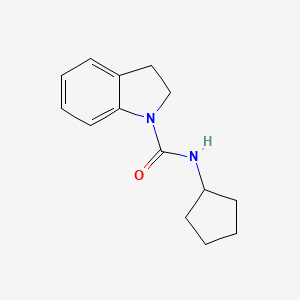

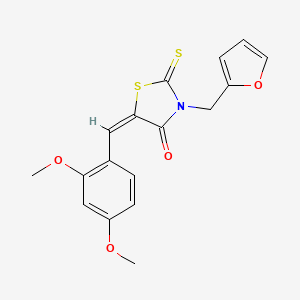

N-(1-ethyl-4-piperidinyl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C16H24N2O3 and its molecular weight is 292.37 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 292.17869263 g/mol and the complexity rating of the compound is 318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Sigma Receptor Scintigraphy in Oncology

Sigma receptors, particularly prevalent in breast cancer cells, can be targeted for imaging and diagnostic purposes. N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) has been investigated for its ability to visualize primary breast tumors in humans through preferential binding to sigma receptors. This approach provides a non-invasive method to assess tumor proliferation and could have significant implications for cancer diagnosis and treatment planning (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).

If Channel Inhibition for Cardiovascular Disorders

Compounds structurally related to N-(1-ethyl-4-piperidinyl)-3,5-dimethoxybenzamide have been developed as inhibitors of the "funny" If current channel, expressed in the sinus node of the heart. This inhibition is being explored as a treatment for stable angina and atrial fibrillation, demonstrating the potential of these compounds in cardiovascular therapeutics. Such research underscores the importance of understanding the pharmacokinetics and transporter-mediated excretion of these metabolites for optimizing therapeutic efficacy and safety (Umehara, Shirai, Iwatsubo, Noguchi, Usui, & Kamimura, 2009).

Development of Antiarrhythmic Agents

Research into the development of novel antiarrhythmic agents has included the synthesis and evaluation of compounds with structures similar to this compound. These efforts aim to discover agents that can effectively manage arrhythmias through mechanisms such as potassium and calcium channel blocking, demonstrating the diverse potential of piperidinyl derivatives in addressing complex cardiac conditions (Bril, Faivre, Forest, Cheval, Gout, Linée, Ruffolo, & Poyser, 1995).

Research in Medicinal Chemistry

The exploration of piperidine derivatives, including those related to this compound, extends into various areas of medicinal chemistry. These compounds are investigated for their potential as neuroleptic agents, highlighting the role of sigma receptors and the importance of structural modifications to enhance therapeutic potential and selectivity. Such research contributes to the development of new treatments for psychiatric disorders, underscoring the versatility of these chemical structures in drug discovery (de Paulis, Kumar, Johansson, Rämsby, Hall, Sällemark, Angeby-Möller, & Ogren, 1986).

Propiedades

IUPAC Name |

N-(1-ethylpiperidin-4-yl)-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-4-18-7-5-13(6-8-18)17-16(19)12-9-14(20-2)11-15(10-12)21-3/h9-11,13H,4-8H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRSANVZBPZOSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NC(=O)C2=CC(=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2,4-dimethylphenoxy)butyl]piperidine](/img/structure/B4619299.png)

![ethyl 4-(3-phenylpropyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-piperidinecarboxylate](/img/structure/B4619301.png)

![N-(2-methoxyethyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B4619309.png)

![1-(2-chlorophenyl)-N-[4-(cyanomethyl)phenyl]methanesulfonamide](/img/structure/B4619323.png)

![5-chloro-2-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4619331.png)

![N-allyl-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4619352.png)

![2-methyl-1-(4-methylphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4619359.png)

![1-ethyl-4-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4619366.png)

![1-methyl-3-[(2-pyridinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4619374.png)

![4-(difluoromethyl)-1-isopropyl-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4619394.png)